molecular formula C13H22N4O3 B2702510 tert-Butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate CAS No. 1824674-39-6

tert-Butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate

Cat. No. B2702510
CAS RN: 1824674-39-6
M. Wt: 282.344
InChI Key: SEIXPNFLABNBGA-UHFFFAOYSA-N
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Description

The compound “tert-Butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, including use as insecticides, fungicides, biocides, pharmaceuticals, and in organic synthesis .

Scientific Research Applications

Crystal Structure and Mirror Symmetry

The crystal structure of a related compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, showcases imposed mirror symmetry with a hexahydropyrimidine ring adopting a chair conformation. This structure, characterized by equatorially bonded benzyl substituents and a spiro-skeleton attachment, demonstrates the complex structural attributes that can be associated with tert-butyl carbamate derivatives (Dong et al., 1999).

Synthesis and Novel Routes

A novel synthetic route to spirocyclic amide derivatives, through oxidative cleavage followed by amine coupling and deprotection of Boc, highlights the versatility in synthesizing compounds related to tert-butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate (Srinivasan et al., 2012).

Conformational Analysis and Pseudopeptide Synthesis

The synthesis and conformational analysis of spirolactams as conformationally restricted pseudopeptides underline the potential of tert-butyl carbamate derivatives in peptide synthesis, offering insights into their application as constrained surrogates for Pro-Leu and Gly-Leu dipeptides (Fernandez et al., 2002).

Photoreactivity and Rearrangements

Studies on the photoreactivity and thermal rearrangement of related oxaziridines demonstrate the compound's potential for exploring stereoelectronic effects and regioselectivities in chemical transformations, providing a foundational understanding of the mechanisms underlying these processes (Lattes et al., 1982).

properties

IUPAC Name

tert-butyl N-(3-methyl-4-oxo-1,3,9-triazaspiro[4.5]dec-1-en-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3/c1-12(2,3)20-11(19)15-10-16-13(9(18)17(10)4)6-5-7-14-8-13/h14H,5-8H2,1-4H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIXPNFLABNBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2(CCCNC2)C(=O)N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate

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